![molecular formula C14H22N2 B4921531 N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
N-[2-(2-pyridinyl)ethyl]cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-pyridinyl)ethyl]cycloheptanamine, also known as CYT387, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
N-[2-(2-pyridinyl)ethyl]cycloheptanamine has been studied for its potential use in treating various diseases, including myeloproliferative neoplasms, autoimmune disorders, and fibrosis. It has been shown to inhibit the JAK1/2 pathway, which is involved in the regulation of immune function and hematopoiesis.
Mécanisme D'action
N-[2-(2-pyridinyl)ethyl]cycloheptanamine inhibits the JAK1/2 pathway by binding to the ATP-binding site of the JAK kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to a reduction in cytokine signaling and immune cell activation.
Biochemical and Physiological Effects:
N-[2-(2-pyridinyl)ethyl]cycloheptanamine has been shown to reduce the production of inflammatory cytokines, such as IL-6, TNF-alpha, and IFN-gamma. It also reduces the proliferation of immune cells, such as T cells and B cells. In addition, N-[2-(2-pyridinyl)ethyl]cycloheptanamine has been shown to reduce fibrosis in animal models of liver and lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(2-pyridinyl)ethyl]cycloheptanamine is its specificity for the JAK1/2 pathway, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other JAK inhibitors, which may require higher concentrations for effective inhibition.
Orientations Futures
For N-[2-(2-pyridinyl)ethyl]cycloheptanamine research include studying its potential use in combination with other drugs for enhanced therapeutic efficacy, as well as investigating its effects on other signaling pathways and disease models. Additionally, further studies are needed to determine the optimal dosing and administration of N-[2-(2-pyridinyl)ethyl]cycloheptanamine for clinical use.
Méthodes De Synthèse
N-[2-(2-pyridinyl)ethyl]cycloheptanamine can be synthesized through a multi-step process involving the reaction of 2-bromoethyl pyridine with cycloheptanone, followed by reduction and cyclization. The resulting compound can then be further purified through column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(2-pyridin-2-ylethyl)cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-4-8-13(7-3-1)16-12-10-14-9-5-6-11-15-14/h5-6,9,11,13,16H,1-4,7-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPRJXIGCQRDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.